Norfloxacin is a foundational first-generation fluoroquinolone characterized by a 6-fluoro and 7-piperazinyl substituted quinoline-3-carboxylic acid core, distinguished by an N-ethyl group at the 1-position. As a diprotic zwitterionic compound with pKa values of approximately 6.3 and 8.8, its solubility and reactivity are highly pH-dependent, making it a critical building block in solid-state chemistry, co-crystal engineering, and metal-organic complexation. In procurement contexts, Norfloxacin is primarily sourced as an active pharmaceutical ingredient (API) for localized antibacterial formulations, a chelating ligand for transition metal complexes, and a mandatory analytical reference standard for environmental and aquaculture water testing [1]. Its specific steric and electronic profile prevents direct substitution with closely related analogs like ciprofloxacin in both analytical chromatography and stoichiometric complex synthesis.
Substituting Norfloxacin with its closest structural analog, ciprofloxacin (which features an N-cyclopropyl group instead of an N-ethyl group), fundamentally alters both physicochemical and analytical behaviors. The N-ethyl substitution in Norfloxacin results in a significantly different intrinsic aqueous solubility profile and distinct steric hindrance during metal chelation, directly impacting the crystal packing and solubility of resulting metal-organic frameworks or pharmaceutical co-crystals [1]. Furthermore, in environmental and food safety testing, Norfloxacin and ciprofloxacin exhibit distinct chromatographic retention times, meaning one cannot serve as a calibration standard for the other [2]. Attempting to substitute Norfloxacin with its non-fluorinated predecessor, nalidixic acid, results in a severe loss of broad-spectrum antibacterial activity and fundamentally different metal-binding capabilities, rendering generic class-level substitution unviable for precision research and manufacturing [3].
In formulation development where salt forms are undesirable, the intrinsic solubility of the base compound is a critical selection parameter. At 25 °C, the intrinsic aqueous solubility of Norfloxacin base is markedly higher than that of Ciprofloxacin base [1]. This thermodynamic difference dictates the baseline parameters for co-crystal screening and neutral-pH liquid formulations.
| Evidence Dimension | Intrinsic aqueous solubility at 25 °C |
| Target Compound Data | 0.37 mg/mL |
| Comparator Or Baseline | Ciprofloxacin base (0.086 mg/mL) |
| Quantified Difference | ~4.3x higher intrinsic solubility for Norfloxacin base |
| Conditions | Aqueous solution at 25 °C, intrinsic zwitterionic state |
Drives the selection of the base API for solid-state engineering and specific non-salt formulations where ciprofloxacin base would precipitate.
Norfloxacin is a mandatory target in wastewater and environmental monitoring. In standard reverse-phase HPLC assays used for fluoroquinolone quantification, Norfloxacin demonstrates a distinct elution profile compared to Ciprofloxacin [1]. This separation is driven by the differential hydrophobicity imparted by the N-ethyl versus N-cyclopropyl groups.
| Evidence Dimension | HPLC retention time |
| Target Compound Data | 14.5 minutes |
| Comparator Or Baseline | Ciprofloxacin (16.5 minutes) |
| Quantified Difference | 2.0 minutes earlier elution for Norfloxacin |
| Conditions | C18 column (250 × 4.6 mm), mobile phase 15% Acetonitrile / 85% Water (pH 3.2), flow rate 1 mL/min, 280 nm UV detection |
Ensures accurate peak resolution and calibration in multiplexed environmental assays, proving the compounds cannot be used interchangeably as analytical standards.
When selecting a baseline compound for Gram-negative antibacterial assays, the structural additions in Norfloxacin (6-fluoro and 7-piperazinyl groups) provide a massive leap in potency over the first-generation quinolone, nalidixic acid [1]. Clinical isolates of E. coli show drastically lower Minimum Inhibitory Concentrations (MIC) for Norfloxacin.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
| Target Compound Data | 0.063 to 4 mg/L |
| Comparator Or Baseline | Nalidixic acid (1 to >128 mg/L) |
| Quantified Difference | 16-fold to >30-fold lower MIC range for Norfloxacin |
| Conditions | In vitro microdilution assay against E. coli clinical isolates |
Validates the procurement of Norfloxacin over older quinolones for establishing a modern, highly active baseline in antimicrobial resistance (AMR) research.
Norfloxacin's ability to act as a bidentate ligand allows for significant physicochemical modification through metal complexation. Complexing Norfloxacin with Aluminum (Al3+) in a 3:3:1 stoichiometric ratio drastically increases its aqueous solubility near neutral pH compared to the uncomplexed zwitterion[1].
| Evidence Dimension | Aqueous solubility near neutral pH (37 °C) |
| Target Compound Data | Norfloxacin-Al3+ complex (8.3 mg/mL at pH 6.9) |
| Comparator Or Baseline | Uncomplexed Norfloxacin (~0.31 mg/mL at pH 7.0) |
| Quantified Difference | ~26x increase in solubility |
| Conditions | 37 °C, aqueous media, pH ~7.0 |
Highlights Norfloxacin's utility as a highly responsive chelating building block for developing advanced, high-solubility metallopharmaceutical delivery systems.
Driven by its specific 14.5-minute retention time on standard C18 columns (compared to 16.5 minutes for ciprofloxacin), Norfloxacin is an indispensable analytical standard for HPLC and LC-MS/MS workflows[1]. It is strictly required for calibrating detection equipment used in monitoring agricultural runoff, wastewater treatment efficacy, and aquaculture compliance.
Leveraging its bidentate chelating ability (via the 3-carboxylate and 4-keto groups) and its specific N-ethyl steric profile, Norfloxacin is highly suited as a ligand for synthesizing transition metal complexes (e.g., Zn2+, Cu2+, Al3+). These complexes, such as the 3:3:1 Norfloxacin-Al3+ system, are utilized to engineer enhanced solubility profiles (up to 26x higher at neutral pH) and overcome bacterial resistance mechanisms [2].
Due to its relatively higher intrinsic base solubility (0.37 mg/mL at 25 °C) compared to ciprofloxacin base, Norfloxacin is a preferred candidate for solid-state chemistry and co-crystal formulation [2]. Researchers procure Norfloxacin base to engineer novel multicomponent crystals that optimize dissolution rates for localized drug delivery without relying on traditional hydrochloride salts.
Corrosive;Irritant;Health Hazard